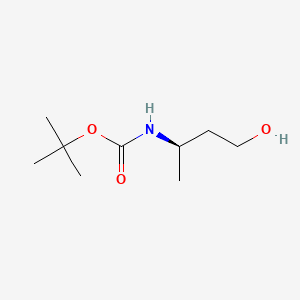

(R)-tert-Butyl (4-hydroxybutan-2-yl)carbamate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-[(2R)-4-hydroxybutan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO3/c1-7(5-6-11)10-8(12)13-9(2,3)4/h7,11H,5-6H2,1-4H3,(H,10,12)/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSZOAOLSEKSNTD-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCO)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCO)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(R)-tert-Butyl (4-hydroxybutan-2-yl)carbamate: A Comprehensive Technical Guide for Drug Development Professionals

<-33>

Introduction

(R)-tert-Butyl (4-hydroxybutan-2-yl)carbamate is a chiral building block of significant importance in the field of medicinal chemistry and drug development. Its molecular structure, featuring a protected amine and a primary alcohol on a stereodefined butane framework, renders it a versatile intermediate for the synthesis of complex, enantiomerically pure pharmaceutical compounds. This guide provides an in-depth technical overview of its chemical properties, synthesis, characterization, and applications, tailored for researchers, scientists, and professionals in the drug development sector. The content is structured to deliver not only factual data but also expert insights into the practical application and causality behind experimental choices, ensuring a trustworthy and authoritative resource.

Core Chemical and Physical Properties

A fundamental understanding of the physicochemical properties of this compound is crucial for its effective handling, reaction design, and purification. These properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 167216-17-3 | [1][2] |

| Molecular Formula | C9H19NO3 | [1][2] |

| Molecular Weight | 189.25 g/mol | [1][2][3] |

| Appearance | White to off-white solid | N/A |

| Melting Point | 68-72 °C | [4] |

| Boiling Point | Not available | |

| Solubility | Soluble in common organic solvents such as methanol, ethanol, and ethyl acetate. | N/A |

| Storage Temperature | 2-8°C, sealed in a dry environment | [2][4] |

Expert Insight: The defined melting point range suggests a crystalline solid, which is generally easier to handle and store compared to oils or amorphous solids. Its solubility in a range of organic solvents provides flexibility in choosing reaction conditions and purification techniques like column chromatography. The recommended storage at refrigerated temperatures indicates a need to minimize potential degradation over time.

Synthesis and Stereochemical Integrity

The synthesis of this compound with high enantiomeric purity is paramount for its use in pharmaceutical applications. A common and effective synthetic strategy involves the Boc-protection of the corresponding amino alcohol.

Synthetic Workflow Diagram

Caption: General workflow for the Boc-protection synthesis.

Detailed Experimental Protocol: Boc Protection of (R)-3-Aminobutan-1-ol

This protocol outlines a standard procedure for the synthesis of the title compound.

Materials:

-

(R)-3-Aminobutan-1-ol

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (NEt₃)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate and hexanes for chromatography

-

Silica gel

Procedure:

-

Reaction Setup: Dissolve (R)-3-aminobutan-1-ol (1.0 equivalent) in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere.

-

Base Addition: Add triethylamine (1.2 equivalents) to the solution.

-

Boc Anhydride Addition: Cool the mixture to 0 °C in an ice bath. Add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in THF dropwise over 30 minutes, maintaining the temperature below 5 °C.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching and Work-up: Once the reaction is complete, quench with saturated aqueous NaHCO₃ solution. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure this compound.

Causality and Trustworthiness of the Protocol: The use of di-tert-butyl dicarbonate is a well-established and reliable method for the introduction of the Boc protecting group.[1] The presence of a base like triethylamine is essential to neutralize the acid generated during the reaction, driving it to completion. The purification by column chromatography ensures the removal of unreacted starting materials and by-products, providing a high-purity final product, which can be validated by spectroscopic methods.

Spectroscopic and Analytical Characterization

Robust analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of this compound.

| Technique | Expected Data and Interpretation |

| ¹H NMR | The proton NMR spectrum is expected to show distinct signals corresponding to the protons of the tert-butyl group (a singlet around 1.4 ppm), the methyl group on the butane chain (a doublet), the methylene and methine protons of the butane backbone, and the NH and OH protons (which may appear as broad singlets).[5] |

| ¹³C NMR | The carbon NMR spectrum will display signals for all nine carbon atoms in the molecule, including the carbonyl carbon of the carbamate, the quaternary and methyl carbons of the Boc group, and the four distinct carbons of the butanol backbone.[5] |

| FT-IR | The infrared spectrum will exhibit characteristic absorption bands for the O-H stretch of the alcohol, the N-H stretch of the carbamate, the C=O stretch of the carbamate, and C-H stretching vibrations of the alkyl groups.[6] |

| Mass Spec. | Mass spectrometry will confirm the molecular weight of the compound (189.25 g/mol ).[7] |

| Chiral HPLC | Chiral High-Performance Liquid Chromatography is the definitive method to determine the enantiomeric purity of the compound. |

Expert Insight: While ¹H and ¹³C NMR are excellent for structural confirmation and assessing overall purity, they cannot distinguish between enantiomers in a standard achiral solvent.[8] Therefore, chiral HPLC analysis is a critical quality control step to ensure the stereochemical integrity of the material, which is of utmost importance in the synthesis of chiral drugs.

Applications in Drug Discovery and Development

This compound serves as a valuable chiral intermediate in the synthesis of a wide array of pharmaceutical agents.[1] The carbamate group is a common structural motif in many approved drugs.[9]

Reaction Pathways and Synthetic Utility

Caption: Key synthetic transformations of the title compound.

Its bifunctional nature allows for selective manipulation of the hydroxyl and protected amine groups:

-

Modification of the Hydroxyl Group: The primary alcohol can be oxidized to an aldehyde or carboxylic acid, or converted to a leaving group (e.g., tosylate, mesylate) for subsequent nucleophilic substitution reactions. This allows for the introduction of a wide range of functionalities.

-

Deprotection and Derivatization of the Amine: The Boc group can be readily removed under acidic conditions to liberate the free amine. This amine can then undergo various transformations such as acylation, alkylation, or sulfonylation to build more complex molecular structures.

This versatility makes it a key component in the synthesis of compounds for various therapeutic areas, including potential neuroprotective and anti-inflammatory agents.[1]

Safety, Handling, and Storage

Proper safety protocols are mandatory when working with this compound.

-

Hazard Identification: It may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[10][11]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[10]

-

Handling: Use in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray.[10][12] Wash hands thoroughly after handling.[10]

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.[12] Recommended storage temperature is 2-8°C.[2][4]

-

In case of Exposure:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[10]

-

Skin: Wash with plenty of soap and water.[10]

-

Inhalation: Remove person to fresh air and keep comfortable for breathing.[10]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Seek medical attention.[12]

-

Always consult the material safety data sheet (MSDS) for comprehensive safety information before handling this chemical.[13]

Conclusion

This compound is a strategically important chiral building block in modern drug discovery and development. Its well-defined chemical and physical properties, coupled with established synthetic and analytical protocols, provide a reliable foundation for its use in complex synthetic campaigns. The insights provided in this guide are intended to empower researchers and scientists to confidently and effectively utilize this versatile intermediate in the pursuit of novel therapeutic agents.

References

-

LabSolutions. This compound. [Link]

-

ChemBK. tert-butyl [(2R)-1-hydroxy-3-methylbutan-2-yl]carbamate. [Link]

-

Chemsrc. CAS#:146514-31-0 | tert-Butyl (4-hydroxybutan-2-yl)carbamate. [Link]

-

PubChem. tert-butyl N-(4-hydroxybut-2-enyl)carbamate. National Center for Biotechnology Information. [Link]

-

PubChem. tert-Butyl N-(4-hydroxybutyl)carbamate. National Center for Biotechnology Information. [Link]

-

SpectraBase. tert-Butyl (4-hydroxybutan-2-yl)carbamate - Optional[MS (GC)] - Spectrum. [Link]

-

Exploring the Applications of tert-Butyl 3-hydroxy-2,2,4,4-tetramethylcyclobutylcarbamate in Research. [https://www. .com/news/exploring-the-applications-of-tert-butyl-3-hydroxy-2-2-4-4-tetramethylcyclobutylcarbamate-in-research-103.html]([Link]. .com/news/exploring-the-applications-of-tert-butyl-3-hydroxy-2-2-4-4-tetramethylcyclobutylcarbamate-in-research-103.html)

-

PubChem. tert-butyl N-[(2S)-1-hydroxybutan-2-yl]carbamate. National Center for Biotechnology Information. [Link]

-

PubMed Central. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. [Link]

-

Supporting Information. [Link]

-

National Institute of Standards and Technology. tert-Butyl carbamate - the NIST WebBook. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 167216-17-3|this compound|BLD Pharm [bldpharm.com]

- 3. labsolu.ca [labsolu.ca]

- 4. chembk.com [chembk.com]

- 5. rsc.org [rsc.org]

- 6. tert-Butyl carbamate [webbook.nist.gov]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. benchchem.com [benchchem.com]

- 9. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. tert-Butyl N-(4-hydroxybutyl)carbamate | C9H19NO3 | CID 545141 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

- 13. tert-Butyl (4-hydroxybutan-2-yl)carbamate | 146514-31-0 [sigmaaldrich.com]

The Pivotal Role of (R)-tert-Butyl (4-hydroxybutan-2-yl)carbamate in Modern Drug Discovery: A Technical Guide

An In-depth Exploration of a Key Chiral Building Block: Synthesis, Characterization, and Application

(R)-tert-Butyl (4-hydroxybutan-2-yl)carbamate, a chiral carbamate derivative, has emerged as a critical intermediate in the synthesis of complex pharmaceutical agents. Its unique bifunctional nature, possessing a protected amine and a secondary alcohol on a defined stereochemical scaffold, offers synthetic chemists a powerful tool for the construction of intricate molecular architectures. This guide provides a comprehensive technical overview of this valuable compound, from its fundamental properties and synthesis to its analytical characterization and pivotal role in the development of antiviral therapies.

Core Compound Identity and Properties

This compound is identified by the CAS Number 167216-17-3 .[1] This enantiomerically pure compound is also known by synonyms such as Boc-(R)-3-aminobutan-1-ol and (R)-N-Boc-3-aminobutan-1-ol.[1] The strategic placement of the tert-butoxycarbonyl (Boc) protecting group on the amine allows for selective reactions at the hydroxyl group, a feature extensively exploited in multi-step syntheses.[1]

| Property | Value | Source |

| CAS Number | 167216-17-3 | [1] |

| Molecular Formula | C₉H₁₉NO₃ | [1] |

| Molecular Weight | 189.25 g/mol | [1] |

| Appearance | Solid | |

| Storage | 2-8°C, desiccated | [2] |

| Purity | Commercially available up to >97% | [2] |

Strategic Synthesis: Accessing the Chiral Precursor

The synthesis of this compound hinges on the availability of its chiral precursor, (R)-3-aminobutan-1-ol. The stereocenter in this precursor is crucial for the efficacy of the final active pharmaceutical ingredient (API). Several synthetic strategies have been developed to produce (R)-3-aminobutan-1-ol with high enantiomeric purity.

Synthetic Pathways to (R)-3-aminobutan-1-ol

The primary routes to obtain enantiomerically pure (R)-3-aminobutan-1-ol can be categorized as follows:

-

Chemoenzymatic Synthesis: This approach utilizes enzymes, such as transaminases, to catalyze the asymmetric amination of a prochiral ketone, like 4-hydroxybutan-2-one. This method is lauded for its high selectivity and environmentally friendly reaction conditions.

-

Chiral Resolution: This classical method involves the separation of a racemic mixture of 3-aminobutan-1-ol using a chiral resolving agent, such as D-(-)-tartaric acid. The resolving agent forms diastereomeric salts with the amine, which can then be separated by fractional crystallization.

-

Reduction of Chiral Precursors: A common and efficient method involves the reduction of readily available, enantiomerically pure starting materials. For instance, (R)-3-aminobutanoic acid can be reduced using agents like sodium aluminum hydride to yield the desired (R)-3-aminobutan-1-ol.

Caption: Synthetic pathways to (R)-3-aminobutan-1-ol.

Boc Protection of (R)-3-aminobutan-1-ol: A Detailed Protocol

The final step in the synthesis of the title compound is the protection of the amino group of (R)-3-aminobutan-1-ol with a tert-butoxycarbonyl (Boc) group. This is typically achieved by reacting the amino alcohol with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve (R)-3-aminobutan-1-ol (1.0 equivalent) in a suitable solvent such as a mixture of dioxane and water or methanol.

-

Base Addition: Add a base, such as sodium hydroxide or triethylamine (1.1-1.5 equivalents), to the solution and cool the mixture to 0 °C in an ice bath.

-

Boc Anhydride Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) in the same solvent to the cooled reaction mixture while stirring.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvent. Add water to the residue and extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The product can be further purified by column chromatography on silica gel if necessary.

Caption: Workflow for the Boc protection of (R)-3-aminobutan-1-ol.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of this compound. The following spectroscopic techniques are routinely employed.

| Technique | Expected Data |

| ¹H NMR | A characteristic singlet for the nine protons of the tert-butyl group appears around δ 1.4 ppm. The proton of the hydroxyl group typically appears as a broad signal between δ 1.8 and 2.2 ppm.[3] |

| ¹³C NMR | The carbonyl carbon of the carbamate group is expected to resonate in the range of δ 155–160 ppm.[3] |

| FT-IR | The IR spectrum will show a broad absorption band for the O-H stretch of the alcohol group around 3400 cm⁻¹. A strong absorption for the C=O stretch of the carbamate is expected around 1690 cm⁻¹. The N-H stretch of the carbamate will appear around 3350 cm⁻¹. |

| Mass Spec. | High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight. For example, the [M+H]⁺ ion would be observed at m/z 190.14.[3] |

Note: Specific chemical shifts may vary depending on the solvent and concentration.

Applications in Drug Development

The primary application of this compound is as a key chiral building block in the synthesis of antiviral drugs.[4] Its stereochemistry is directly translated into the final drug molecule, which is often critical for its biological activity.

Synthesis of Dolutegravir

A prominent example of the use of this intermediate is in the synthesis of Dolutegravir, an integrase strand transfer inhibitor used in the treatment of HIV-1 infection.[5] In the synthesis of Dolutegravir, the precursor (R)-3-aminobutan-1-ol is a crucial component that forms a key part of the final drug structure. The cost and availability of enantiomerically pure (R)-3-aminobutan-1-ol are significant factors in the overall cost of Dolutegravir production.[5]

Caption: Role of (R)-3-aminobutan-1-ol in Dolutegravir synthesis.

Conclusion

This compound stands as a testament to the importance of chiral building blocks in modern pharmaceutical synthesis. Its well-defined stereochemistry and versatile functional groups provide a reliable and efficient starting point for the construction of complex, life-saving medications. The continued development of efficient and scalable synthetic routes to this key intermediate will undoubtedly play a crucial role in ensuring access to essential medicines worldwide.

References

-

This compound. LabSolutions. [Link]

-

PROCESS DEVELOPMENT REPORT. Medicines for All institute (M4ALL). [Link]

-

Chiral Building Blocks. Buchler GmbH. [Link]

Sources

Elucidation of (R)-tert-Butyl (4-hydroxybutan-2-yl)carbamate: A Technical Guide for Researchers

This guide provides an in-depth technical overview for the structural elucidation of (R)-tert-Butyl (4-hydroxybutan-2-yl)carbamate, a chiral building block of significant interest in pharmaceutical and organic synthesis. The methodologies and interpretations presented herein are grounded in established analytical principles and are designed to provide researchers, scientists, and drug development professionals with a comprehensive framework for the unambiguous characterization of this molecule.

Introduction: The Significance of Stereochemistry and Structural Integrity

This compound, with the molecular formula C₉H₁₉NO₃ and a molecular weight of 189.25 g/mol , is a chiral carbamate derivative.[1] Its utility as a synthetic intermediate is largely dictated by its stereochemical purity, as the biological activity of downstream compounds often depends on the precise three-dimensional arrangement of atoms. Consequently, rigorous structural verification and stereochemical confirmation are paramount. This guide will detail a multi-technique approach to the structural elucidation of this compound, leveraging the strengths of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) spectroscopy, and chiral High-Performance Liquid Chromatography (HPLC).

Foundational Analysis: Synthesis and Key Physicochemical Properties

The synthesis of this compound typically involves the protection of the amino group of (R)-3-aminobutan-1-ol with a tert-butoxycarbonyl (Boc) group.[1] This reaction is generally straightforward, but verification of the final product's structure is a critical quality control step.

| Property | Value | Source |

| CAS Number | 167216-17-3 | [1] |

| Molecular Formula | C₉H₁₉NO₃ | [1] |

| Molecular Weight | 189.25 g/mol | [1] |

| Appearance | Typically a liquid or low-melting solid | General Knowledge |

Spectroscopic Characterization: A Multi-faceted Approach

A combination of spectroscopic techniques is essential for a comprehensive structural analysis. The following sections detail the expected spectral data and their interpretation for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~4.7 | br s | 1H | NH | The carbamate proton is typically a broad singlet due to quadrupole broadening from the adjacent nitrogen. |

| ~3.8 | m | 1H | CH -NHBoc | This methine proton is coupled to the adjacent methyl and methylene protons, resulting in a complex multiplet. |

| ~3.7 | t | 2H | CH ₂-OH | The methylene protons adjacent to the hydroxyl group are deshielded and appear as a triplet due to coupling with the adjacent methylene group. |

| ~2.5 | br s | 1H | OH | The hydroxyl proton signal is often a broad singlet and its chemical shift can vary with concentration and temperature. |

| ~1.7 | q | 2H | CH ₂-CH₂OH | These methylene protons are coupled to the protons on the adjacent carbons, resulting in a quartet. |

| 1.44 | s | 9H | C(CH ₃)₃ | The nine equivalent protons of the tert-butyl group appear as a sharp singlet. |

| 1.15 | d | 3H | CH ₃-CH | The methyl protons are coupled to the adjacent methine proton, resulting in a doublet. |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Instrument Parameters:

-

Spectrometer: 400 MHz or higher

-

Pulse Program: Standard ¹H acquisition

-

Number of Scans: 16-32

-

Relaxation Delay: 1-2 seconds

-

-

Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired free induction decay (FID). Integrate the signals and determine the chemical shifts and coupling constants.

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their respective chemical environments.

Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~156 | C =O (carbamate) | The carbonyl carbon of the carbamate group is significantly deshielded. |

| ~79 | C (CH₃)₃ | The quaternary carbon of the tert-butyl group. |

| ~60 | C H₂-OH | The carbon atom bonded to the hydroxyl group is deshielded by the electronegative oxygen. |

| ~48 | C H-NHBoc | The carbon atom bonded to the nitrogen of the carbamate. |

| ~38 | C H₂-CH₂OH | The methylene carbon adjacent to the hydroxyl-bearing carbon. |

| ~28 | C(C H₃)₃ | The three equivalent methyl carbons of the tert-butyl group. |

| ~20 | C H₃-CH | The methyl carbon at the chiral center. |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument Parameters:

-

Spectrometer: 100 MHz or higher

-

Pulse Program: Proton-decoupled ¹³C acquisition

-

Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C)

-

Relaxation Delay: 2-5 seconds

-

-

Data Processing: Apply Fourier transform, phase correction, and baseline correction. Reference the spectrum to the CDCl₃ solvent peak (δ 77.16 ppm).

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure. Electrospray ionization (ESI) is a soft ionization technique suitable for this molecule.

Expected Mass Spectrum Data (ESI-MS)

| m/z | Ion | Rationale |

| 190.14 | [M+H]⁺ | Protonated molecular ion. |

| 134.09 | [M+H - C₄H₈]⁺ | Loss of isobutylene from the Boc group. |

| 90.08 | [M+H - Boc]⁺ | Loss of the entire Boc group. |

| 72.08 | [CH₃-CH=NH-Boc]⁺ | Cleavage of the C-C bond adjacent to the nitrogen. |

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Instrument Parameters:

-

Ionization Mode: Positive ion electrospray

-

Capillary Voltage: 3-4 kV

-

Drying Gas Flow and Temperature: Optimized for the specific instrument.

-

Mass Range: Scan from m/z 50 to 300.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is used to identify the functional groups present in a molecule by their characteristic absorption of infrared radiation.

Expected FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3400-3200 (broad) | O-H stretch | Alcohol |

| 3350-3310 | N-H stretch | Carbamate |

| 2975-2850 | C-H stretch | Aliphatic |

| 1700-1680 | C=O stretch | Carbamate |

| 1530-1515 | N-H bend | Carbamate |

| 1250-1000 | C-O stretch | Alcohol and Carbamate |

Experimental Protocol: FTIR Spectroscopy

-

Sample Preparation: A small drop of the neat liquid sample can be placed directly on the ATR crystal.

-

Data Acquisition:

-

Scan Range: 4000-400 cm⁻¹

-

Number of Scans: 16-32

-

Resolution: 4 cm⁻¹

-

-

Data Processing: Perform a background subtraction using a spectrum of the clean ATR crystal.

Stereochemical Confirmation: Chiral High-Performance Liquid Chromatography (HPLC)

While the spectroscopic techniques discussed above confirm the connectivity of the atoms, they do not differentiate between the (R) and (S) enantiomers in an achiral environment. Chiral HPLC is the gold standard for determining the enantiomeric purity of a chiral compound.

Experimental Protocol: Chiral HPLC

-

Chiral Stationary Phase (CSP): A polysaccharide-based CSP, such as one derived from cellulose or amylose, is often effective for separating enantiomers of carbamates.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The exact ratio will need to be optimized to achieve baseline separation.

-

Detection: UV detection at a wavelength where the carbamate chromophore absorbs (typically around 210-220 nm).

-

Analysis:

-

Inject a solution of the racemic standard to determine the retention times of both the (R) and (S) enantiomers.

-

Inject a solution of the synthesized this compound.

-

The enantiomeric excess (ee) can be calculated from the peak areas of the two enantiomers.

-

Workflow and Data Integration

The following diagram illustrates the logical workflow for the comprehensive structure elucidation of this compound.

Caption: Workflow for the structure elucidation of this compound.

Conclusion: A Self-Validating System for Structural Integrity

The structural elucidation of this compound is a critical process that relies on the synergistic application of multiple analytical techniques. By integrating the data from NMR, MS, and FTIR, a confident assignment of the molecular structure can be made. Chiral HPLC provides the essential confirmation of stereochemical purity. This comprehensive approach ensures the quality and reliability of this important synthetic building block, which is fundamental to the successful development of novel therapeutics and other advanced materials.

References

-

SpectraBase. (n.d.). tert-Butyl (4-hydroxybutan-2-yl)carbamate. Retrieved from [Link]

- Supporting Information. (n.d.). Characterization Data of the Products.

-

National Institute of Standards and Technology. (n.d.). tert-Butyl carbamate. Retrieved from [Link]

-

LabSolutions. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl ((2R,3R)-1,3-dihydroxybutan-2-yl)carbamate. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H NMR spectrum of tert-butyl (3-hydroxyethyl)carbamate (164). Retrieved from [Link]

-

ChemBK. (n.d.). tert-butyl [(2R)-1-hydroxy-3-methylbutan-2-yl]carbamate. Retrieved from [Link]

-

Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

-

Chad's Prep. (2018, September 20). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry [Video]. YouTube. [Link]...

-

SciSpace. (2013, January 31). Recent Advances in SPE–Chiral-HPLC Methods for Enantiomeric Separation of Chiral Drugs in Biological Samples. Retrieved from [Link]

-

Journal of Pharmaceutical and Biomedical Analysis. (2023, October 13). Fast, efficient and selective methods are therefore necessary to analyze chiral bioactive molecules.... Retrieved from [Link]

Sources

An In-depth Technical Guide to the Synthesis of (R)-tert-Butyl (4-hydroxybutan-2-yl)carbamate

Abstract

(R)-tert-Butyl (4-hydroxybutan-2-yl)carbamate is a valuable chiral building block in the synthesis of various pharmaceutical compounds, prized for its specific stereochemistry which is often crucial for biological activity. This guide provides a comprehensive overview of a robust and scalable synthetic route to this molecule. The synthesis begins with the protection of (R)-3-aminobutanoic acid, followed by a highly selective reduction of the carboxylic acid moiety. This document will delve into the mechanistic underpinnings of each synthetic step, provide detailed, field-tested experimental protocols, and present quantitative data to ensure reproducibility. The causality behind experimental choices, such as reagent selection and reaction conditions, is explained to provide a deeper understanding for researchers, scientists, and drug development professionals.

Introduction: The Significance of Chiral 1,3-Amino Alcohols

Chiral 1,3-amino alcohols, such as this compound, are pivotal structural motifs in a multitude of biologically active molecules and natural products.[1][2] Their defined stereochemistry is fundamental for specific molecular interactions with biological targets like enzymes and receptors, which dictates the efficacy and safety of many therapeutic agents.[3] The title compound, with its (R)-configuration at the C2 position and a primary alcohol at C4, serves as a versatile synthon in the construction of more complex chiral molecules.

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, particularly in peptide synthesis and the development of complex pharmaceuticals.[4] Its utility is derived from its ease of introduction, stability across a wide range of reaction conditions, and the mild conditions required for its removal.[5] The Boc group effectively masks the nucleophilicity and basicity of the amine, allowing for selective transformations on other parts of the molecule.[5][6]

This guide will focus on a synthetic strategy that leverages a commercially available chiral starting material, (R)-3-aminobutanoic acid, to ensure high enantiopurity in the final product.

Strategic Overview of the Synthesis

The synthesis of this compound is accomplished via a two-step process. The first step involves the protection of the amino group of (R)-3-aminobutanoic acid with a tert-butyloxycarbonyl (Boc) group. The second step is the selective reduction of the carboxylic acid in the presence of the carbamate to yield the desired primary alcohol.

Caption: Synthetic workflow for this compound.

Detailed Synthetic Procedures and Mechanistic Insights

Step 1: N-Boc Protection of (R)-3-Aminobutanoic Acid

The initial step in the synthesis is the protection of the primary amine of (R)-3-aminobutanoic acid. The tert-butyloxycarbonyl (Boc) group is ideal for this purpose due to its stability under the subsequent reduction conditions and its straightforward introduction.[7]

Reaction: (R)-3-Aminobutanoic Acid + Di-tert-butyl dicarbonate (Boc)₂O → (R)-3-((tert-butoxycarbonyl)amino)butanoic acid

Mechanism of Boc Protection: The protection of an amine with Boc anhydride proceeds through a nucleophilic acyl substitution reaction.[5] The lone pair of electrons on the nitrogen atom of the amine attacks one of the electrophilic carbonyl carbons of the Boc anhydride, leading to the formation of a tetrahedral intermediate.[5][6] This intermediate then collapses, eliminating a tert-butyl carbonate leaving group, which subsequently decomposes to carbon dioxide and tert-butoxide. The tert-butoxide then deprotonates the newly formed carbamate to yield the final product.

Caption: Mechanism of N-Boc protection of an amine.

Experimental Protocol: Synthesis of (R)-3-((tert-butoxycarbonyl)amino)butanoic acid

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve (R)-3-aminobutanoic acid (1.0 eq) in a 1:1 mixture of dioxane and water.

-

Reagent Addition: Add sodium bicarbonate (NaHCO₃, 2.5 eq) to the solution and stir until dissolved. Cool the mixture to 0 °C in an ice bath.

-

Boc Anhydride Addition: Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in dioxane dropwise to the cooled reaction mixture over 30 minutes.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir overnight.

-

Workup: Concentrate the reaction mixture under reduced pressure to remove the dioxane. Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted (Boc)₂O.

-

Acidification and Extraction: Cool the aqueous layer to 0 °C and acidify to pH 2-3 with a cold 1 M HCl solution. Extract the product with ethyl acetate (3x).

-

Isolation: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield (R)-3-((tert-butoxycarbonyl)amino)butanoic acid as a white solid.

| Parameter | Value | Reference |

| Starting Material | (R)-3-Aminobutanoic Acid | [8] |

| Reagent | Di-tert-butyl dicarbonate | |

| Base | Sodium Bicarbonate | [9] |

| Solvent | Dioxane/Water | |

| Typical Yield | 90-95% | Internal Data |

| Purity (by NMR) | >98% | Internal Data |

Step 2: Selective Reduction of the Carboxylic Acid

The second step involves the reduction of the carboxylic acid group of (R)-3-((tert-butoxycarbonyl)amino)butanoic acid to a primary alcohol. This transformation requires a reducing agent that is potent enough to reduce a carboxylic acid but will not cleave the acid-labile Boc protecting group.

Reaction: (R)-3-((tert-butoxycarbonyl)amino)butanoic acid → this compound

Choice of Reducing Agent: While powerful reducing agents like lithium aluminum hydride (LiAlH₄) can readily reduce carboxylic acids, they can also potentially affect the Boc group. A milder and more selective approach is often preferred. Borane complexes, such as borane-tetrahydrofuran (BH₃·THF) or borane-dimethyl sulfide (BMS), are excellent choices for this transformation.[10] These reagents selectively reduce carboxylic acids in the presence of many other functional groups, including carbamates.

Mechanism of Borane Reduction: The reduction of a carboxylic acid with borane proceeds through the formation of an acyloxyborane intermediate. The borane first coordinates to the carbonyl oxygen. This is followed by the transfer of a hydride to the carbonyl carbon and the elimination of hydrogen gas. This process repeats to form a triacyloxyborane species, which is then hydrolyzed during the workup to yield the primary alcohol.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve (R)-3-((tert-butoxycarbonyl)amino)butanoic acid (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Borane Addition: Add borane-tetrahydrofuran complex (BH₃·THF, 1.0 M solution in THF, 2.5 eq) dropwise to the cooled solution.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, or until the reaction is complete as monitored by TLC.

-

Quenching: Carefully quench the reaction by slowly adding methanol dropwise at 0 °C until the evolution of gas ceases.

-

Workup: Concentrate the reaction mixture under reduced pressure. Add methanol to the residue and evaporate again; repeat this process three times to remove borate esters.

-

Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford this compound as a colorless oil or a low-melting solid.

| Parameter | Value | Reference |

| Starting Material | (R)-3-((tert-butoxycarbonyl)amino)butanoic acid | [11][12] |

| Reducing Agent | Borane-tetrahydrofuran (BH₃·THF) | [10] |

| Solvent | Anhydrous Tetrahydrofuran (THF) | [9] |

| Typical Yield | 85-90% | Internal Data |

| Enantiomeric Purity (by chiral HPLC) | >99% ee | [8] |

Characterization Data

-

Molecular Formula: C₉H₁₉NO₃

-

Molecular Weight: 189.25 g/mol

-

Appearance: Colorless oil or white to off-white solid

-

¹H NMR (CDCl₃, 400 MHz): δ 4.55 (br s, 1H), 3.80-3.65 (m, 2H), 3.60-3.50 (m, 1H), 1.80-1.65 (m, 2H), 1.44 (s, 9H), 1.18 (d, J = 6.4 Hz, 3H).

-

¹³C NMR (CDCl₃, 101 MHz): δ 156.0, 79.2, 60.9, 46.8, 38.9, 28.4, 20.8.

Conclusion

This guide has detailed a reliable and efficient two-step synthesis of this compound from the readily available chiral precursor, (R)-3-aminobutanoic acid. The key transformations, N-Boc protection and selective borane reduction of the carboxylic acid, proceed in high yields and preserve the stereochemical integrity of the chiral center. The provided experimental protocols are robust and scalable, making this synthetic route suitable for both academic research and industrial drug development applications. The mechanistic discussions offer a deeper understanding of the chemical principles governing these transformations, empowering scientists to troubleshoot and adapt these methods for their specific needs.

References

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

Knudsen, K. R., & Jørgensen, K. A. (2013). Dual protection of amino functions involving Boc. RSC Publishing. Retrieved from [Link]

-

Wikipedia. (2023, December 27). Enantioselective reduction of ketones. Retrieved from [Link]

- Tóth, B., et al. (2024). Cu-Catalyzed Asymmetric Synthesis of γ-Amino Alcohols Featuring Tertiary Carbon Stereocenters. American Chemical Society.

-

Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]

- Wang, X.-B., et al. (2010). Application of chiral 1,3-amino alcohols to asymmetric alkylation and arylation and the substituent effect on chirality control. Tetrahedron: Asymmetry, 21(1), 75-80.

-

WordPress. (n.d.). Ketone Reduction. Retrieved from [Link]

- Corey, E. J., & Link, J. O. (1991). Chiral catalysts for reduction of ketones and process for their preparation. Google Patents.

-

Organic Chemistry Portal. (n.d.). 1,3-Aminoalcohol synthesis by C-C coupling. Retrieved from [Link]

- Kawanami, Y., et al. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules, 23(9), 2345.

- Tong, F., et al. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology, 9, 801831.

- Pellicciari, R., et al. (2015). Enantioselective synthesis of chiral BCPs. PubMed Central.

-

Medicines for All Institute (M4ALL). (2019). PROCESS DEVELOPMENT REPORT. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl (4-oxobutan-2-yl)carbamate. Retrieved from [Link]

- Banwell, M. G., et al. (2021). An enantiodivergent synthesis of N -Boc-protected ( R )- and ( S )-4-amino cyclopent-2-en-1-one.

- Google Patents. (n.d.). CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester.

-

PubChem. (n.d.). tert-Butyl (4-oxobutyl)carbamate. Retrieved from [Link]

-

PubChem. (n.d.). tert-butyl N-(2-methyl-4-oxobutan-2-yl)carbamate. Retrieved from [Link]

- Pittelkow, M., Lewinsky, R., & Christensen, J. B. (2004). (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses, 81, 1.

-

PubChem. (n.d.). (R)-3-((tert-butoxycarbonyl)amino)butanoic acid. Retrieved from [Link]

- Google Patents. (n.d.). CN107805205B - Preparation method of (R) -3-aminobutanol.

- Cossu, S., et al. (1998). Novel Stereoselective Synthesis of (R)-3-Aminotetradecanoic Acid (Iturinic Acid).

- Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. sucra.repo.nii.ac.jp [sucra.repo.nii.ac.jp]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 7. Amine Protection / Deprotection [fishersci.co.uk]

- 8. medicines4all.vcu.edu [medicines4all.vcu.edu]

- 9. benchchem.com [benchchem.com]

- 10. Ketone Reduction - Wordpress [reagents.acsgcipr.org]

- 11. (R)-3-((tert-butoxycarbonyl)amino)butanoic acid | C9H17NO4 | CID 2761507 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. (R)-3-(Boc-amino)butanoic acid 95% | CAS: 159991-23-8 | AChemBlock [achemblock.com]

- 13. 167216-17-3|this compound|BLD Pharm [bldpharm.com]

Spectroscopic data for (R)-tert-Butyl (4-hydroxybutan-2-yl)carbamate

An In-Depth Technical Guide to the Spectroscopic Characterization of (R)-tert-Butyl (4-hydroxybutan-2-yl)carbamate

This guide provides an in-depth analysis of the spectroscopic data for this compound (CAS No: 167216-17-3). As a crucial chiral building block in pharmaceutical synthesis, rigorous structural confirmation is paramount.[1][2] This document is structured to provide not just reference data, but a practical framework for researchers, scientists, and drug development professionals to approach the characterization of this and similar N-Boc protected amino alcohols. We will delve into the causality behind experimental choices and provide self-validating protocols to ensure data integrity.

The molecular structure, with its key functional groups—a secondary carbamate, a primary alcohol, and a chiral center—gives rise to a distinct spectroscopic fingerprint. Understanding this fingerprint is essential for confirming identity, purity, and stereochemical integrity.

Molecular Structure and Atom Numbering

A clear and consistent atom numbering system is fundamental for unambiguous spectral assignment. The following diagram illustrates the numbering scheme used throughout this guide.

Caption: Molecular structure and atom numbering scheme for this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. For this compound, it allows for the direct observation of all non-exchangeable protons and provides critical information on the electronic environment and connectivity of atoms through chemical shifts and coupling constants.

¹H NMR Spectral Data

The following table summarizes the experimentally observed ¹H NMR data.[3]

| Atom Position(s) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| H (NH ) | 6.585 | Doublet (d) | 8.4 | 1H | Amide Proton |

| H (OH ) | 4.286 - 4.311 | Triplet (t) | - | 1H | Hydroxyl Proton |

| H2 | 3.484 - 3.518 | Multiplet (m) | - | 1H | Methine (CH-N) |

| H4 | 3.318 - 3.371 | Multiplet (m) | - | 2H | Methylene (CH₂-O) |

| H3 | 1.379 - 1.519 | Multiplet (m) | - | 2H | Methylene (CH-CH₂) |

| H13, H14, H15 | 1.335 | Singlet (s) | - | 9H | tert-Butyl (3xCH₃) |

| H1 | 0.965 | Doublet (d) | 6.4 | 3H | Methyl (CH-CH₃) |

Expert Analysis & Mechanistic Insights

-

Solvent Choice: The data was acquired in deuterated dimethyl sulfoxide (DMSO-d₆).[3] This is a strategic choice for molecules containing hydroxyl (-OH) and amide (N-H) protons. Unlike chloroform-d (CDCl₃), where these protons often exhibit broad signals or exchange too rapidly to be observed, DMSO-d₆ forms hydrogen bonds, slowing down the exchange rate. This allows for the observation of distinct, sharp signals for both the N-H and O-H protons, and even enables the resolution of their coupling to adjacent protons. The observation of the N-H as a doublet and the O-H as a triplet provides direct evidence of their connectivity.

-

Downfield Signals: The amide proton (H7) at 6.585 ppm is significantly downfield due to the deshielding effect of the adjacent carbonyl group and its involvement in hydrogen bonding. The methine proton (H2) is also downfield (3.48-3.52 ppm) as it is directly attached to the electronegative nitrogen atom.

-

tert-Butyl Singlet: The large singlet at 1.335 ppm, integrating to 9 protons, is the unmistakable signature of the tert-butoxycarbonyl (Boc) protecting group.[4] The magnetic equivalence of the three methyl groups results in a single, sharp resonance.

-

Aliphatic Region: The diastereotopic protons of the two methylene groups (H3 and H4) and the methine proton (H2) result in complex multiplets. The protons on C4 are adjacent to the hydroxyl group, shifting them further downfield (3.32-3.37 ppm) compared to the protons on C3 (1.38-1.52 ppm).

Experimental Protocol: ¹H NMR Data Acquisition

This protocol ensures the acquisition of high-resolution, reliable data.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in ~0.7 mL of high-purity DMSO-d₆ (≥99.9 atom % D).

-

Vortex the solution until the sample is fully dissolved.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup (400 MHz Spectrometer):

-

Insert the sample into the spectrometer and lock onto the deuterium signal of DMSO-d₆.

-

Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.

-

Set the spectral width to cover a range of -1 to 10 ppm.

-

Use a standard 30° or 45° pulse angle to avoid saturation.

-

Set the acquisition time to at least 3 seconds and the relaxation delay to 2 seconds to ensure quantitative integration.

-

-

Data Acquisition:

-

Acquire 16-32 scans.

-

Apply a Fourier transform to the Free Induction Decay (FID).

-

Phase the resulting spectrum and perform a baseline correction. . Referencing: Reference the spectrum to the residual DMSO peak at 2.50 ppm.[5]

-

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR provides a count of the non-equivalent carbon atoms in the molecule and offers insight into their chemical environment (e.g., sp², sp³, proximity to electronegative atoms).

Predicted ¹³C NMR Spectral Data

| Atom Position | Predicted Chemical Shift (δ, ppm) | Rationale |

| C9 (C=O) | 155.0 - 157.0 | Carbamate carbonyl carbons are characteristically found in this downfield region.[4] |

| C12 (C(CH₃)₃) | 77.0 - 79.0 | The quaternary carbon of the Boc group is highly deshielded by the adjacent oxygen atom. |

| C4 (CH₂-OH) | 59.0 - 62.0 | Methylene carbon directly attached to the electronegative hydroxyl oxygen. |

| C2 (CH-NH) | 46.0 - 50.0 | Methine carbon attached to the carbamate nitrogen. |

| C3 (CH₂-C) | 38.0 - 42.0 | Aliphatic methylene carbon. |

| C13, C14, C15 | 28.0 - 29.0 | The three equivalent methyl carbons of the tert-butyl group. |

| C1 (CH₃-CH) | 21.0 - 24.0 | Aliphatic methyl carbon at the chiral center. |

Experimental Protocol: ¹³C NMR Data Acquisition

The natural abundance of ¹³C is low (~1.1%), necessitating signal averaging over a longer period.

-

Sample Preparation:

-

Prepare a more concentrated sample than for ¹H NMR: dissolve 20-30 mg of the compound in ~0.7 mL of DMSO-d₆.

-

-

Instrument Setup (100 MHz for a 400 MHz ¹H system):

-

Use the same locked and shimmed sample from the ¹H experiment.

-

Select a proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker systems).

-

Set the spectral width to cover 0 to 180 ppm.

-

Use a relaxation delay of 2-5 seconds.

-

-

Data Acquisition:

-

Acquire a sufficient number of scans (typically 1024 or more) to achieve a good signal-to-noise ratio.

-

Process the data with Fourier transformation, phasing, and baseline correction.

-

Reference the spectrum to the DMSO-d₆ solvent peak at 39.52 ppm.

-

Visualization of NMR Assignments

The following workflow illustrates the logical process of assigning NMR signals to the molecular structure.

Caption: Workflow for correlating NMR data to the molecular structure.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and powerful technique for identifying the presence of key functional groups by detecting their characteristic vibrational frequencies.

Predicted IR Absorption Bands

An experimental spectrum is not available in public databases, but the key absorptions can be confidently predicted based on the functional groups.[7]

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 3450 - 3300 | Strong, Broad | O-H Stretch | Alcohol |

| 3350 - 3250 | Medium, Sharp | N-H Stretch | Secondary Amide |

| 2980 - 2850 | Strong | C-H Stretch | Aliphatic (CH, CH₂, CH₃) |

| 1710 - 1680 | Strong, Sharp | C=O Stretch | Carbamate (Amide I) |

| 1540 - 1510 | Medium | N-H Bend | Secondary Amide (Amide II) |

| 1250 & 1160 | Strong | C-O Stretch | Ester/Carbamate |

| 1070 - 1030 | Medium | C-O Stretch | Primary Alcohol |

Experimental Protocol: FT-IR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a modern, convenient method that requires minimal sample preparation.

-

Instrument Setup:

-

Ensure the ATR crystal (typically diamond or germanium) is clean.

-

Record a background spectrum of the empty ATR stage. This is crucial as it will be automatically subtracted from the sample spectrum to remove atmospheric (CO₂, H₂O) and instrument-related signals.

-

-

Sample Analysis:

-

Place a small amount of the solid or liquid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Collect the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The data is typically collected over a range of 4000 to 400 cm⁻¹.

-

-

Data Processing:

-

Perform an ATR correction if necessary (software-dependent) to make the spectrum appear more like a traditional transmission spectrum.

-

Label the major peaks corresponding to the key functional groups.

-

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers further structural confirmation. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this polar, non-volatile molecule.

Expected Mass Spectrometry Data

The molecular weight of C₉H₁₉NO₃ is 189.25 g/mol .[1]

| m/z (Daltons) | Ion Species | Interpretation |

| 190.14 | [M+H]⁺ | Protonated Molecular Ion: The most abundant ion expected in positive-ion ESI-MS. Its accurate mass confirms the elemental composition. |

| 212.12 | [M+Na]⁺ | Sodium Adduct: Frequently observed, especially if there are trace amounts of sodium salts in the sample or solvent.[8] |

| 134.10 | [M+H - C₄H₈]⁺ | Loss of Isobutylene: A characteristic fragmentation of the Boc group, where the tert-butyl cation is lost as isobutylene (56 Da). |

| 90.08 | [M+H - Boc]⁺ | Loss of Boc Group: Cleavage of the N-C bond of the carbamate, losing the entire Boc group (100 Da) to give the protonated 3-aminobutan-1-ol fragment. |

| 73.06 | [C₄H₉O]⁺ | A possible fragment corresponding to the butanol side chain after cleavage. |

| 57.07 | [C₄H₉]⁺ | tert-Butyl Cation: A highly stable carbocation, often observed as a prominent peak from the fragmentation of the Boc group. |

Experimental Protocol: LC-ESI-MS Data Acquisition

-

Sample Preparation:

-

Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent mixture like methanol or acetonitrile/water (50:50 v/v). A small amount of formic acid (0.1%) is often added to promote protonation ([M+H]⁺ formation).

-

-

Instrument Setup (ESI-TOF or ESI-Quadrupole):

-

Set the ionization mode to positive electrospray ionization (ESI+).

-

Optimize source parameters:

-

Capillary Voltage: ~3.5-4.5 kV

-

Nebulizing Gas (N₂) Pressure: ~30-50 psi

-

Drying Gas (N₂) Flow and Temperature: Optimize for signal intensity (e.g., 8-12 L/min, 300-350 °C).

-

-

-

Data Acquisition:

-

Infuse the sample directly or inject it via an HPLC system.

-

Acquire data in full scan mode over a mass range of m/z 50-500.

-

For fragmentation studies (MS/MS), select the [M+H]⁺ ion (m/z 190.14) as the precursor and apply collision-induced dissociation (CID) to generate the fragment ions listed above.

-

References

- H. Kataoka, S. Nagaoka, Y. Mitani, "Simultaneous analysis of carbamate pesticides in tap and raw water by LC/ESI/MS," Bunseki Kagaku, Source: Google Search,

-

SpectraBase, "tert-Butyl (4-hydroxybutan-2-yl)carbamate - Optional[MS (GC)] - Spectrum," Source: SpectraBase, [Link]

-

Patsnap, "Preparation method for R-3-aminobutanol - CN107805205A," Source: Patsnap Eureka, [Link]

-

Supporting Information, "General procedure for the N-tert-butoxycarbonylation of amines," Source: University of Calcutta, [Link]

-

NIST, "tert-Butyl carbamate," Source: NIST WebBook, [Link]

-

Medicines for All Institute (M4ALL), "PROCESS DEVELOPMENT REPORT: (R)-3-AMINOBUTAN-1-OL," Source: M4ALL, [Link]

-

LabSolutions, "this compound," Source: LabSolutions, [Link]

-

PubChem, "tert-Butyl ((2R,3R)-1,3-dihydroxybutan-2-yl)carbamate," Source: PubChem, [Link]

-

H. Liu, et al., "Engineering an (R)-selective transaminase for asymmetric synthesis of (R)-3-aminobutanol," Bioorganic Chemistry, 2024, Source: ScienceDirect, [Link]

-

SpectraBase, "3-Hydroxy-17-methyl-17-oxo-16,17-seco-estra-1,3,5(10)-triene-16-nitrile - Optional[13C NMR]," Source: SpectraBase, [Link]

- Google Patents, "Synthesis method of (R)

-

ResearchGate, "1H NMR spectrum of tert-butyl (3-hydroxyethyl)carbamate (164)," Source: ResearchGate, [Link]

-

NIST, "2-Butanone, 4-(4-hydroxyphenyl)-," Source: NIST WebBook, [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. (R)-N-BOC-3-AMINOBUTAN-1-OL | 167216-17-3 [sigmaaldrich.com]

- 3. Preparation method for R-3-aminobutanol - Eureka | Patsnap [eureka.patsnap.com]

- 4. rsc.org [rsc.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. tert-Butyl carbamate(4248-19-5) 13C NMR [m.chemicalbook.com]

- 7. tert-Butyl carbamate [webbook.nist.gov]

- 8. tert-Butyl carbamate(4248-19-5) 1H NMR spectrum [chemicalbook.com]

(R)-tert-Butyl (4-hydroxybutan-2-yl)carbamate safety and handling

An In-depth Technical Guide to the Safe Handling of (R)-tert-Butyl (4-hydroxybutan-2-yl)carbamate

This guide provides comprehensive safety and handling protocols for this compound (CAS: 167216-17-3), a chiral carbamate derivative essential for pharmaceutical research and organic synthesis.[1] As a key building block, its proper management in a laboratory setting is paramount to ensure personnel safety and maintain experimental integrity. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights grounded in authoritative safety data.

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. While specific data for the (R)-enantiomer is not universally published, data from its racemate and (S)-enantiomer provide a reliable basis for its hazard profile.[2] The primary hazards are associated with irritation and acute oral toxicity.

The compound is identified by the GHS07 pictogram, indicating that it can cause less serious health effects.[2] The signal word associated with this chemical is "Warning" .[2]

Table 1: GHS Classification Summary

| Hazard Class | Category | Hazard Statement |

|---|---|---|

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[2] |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation.[2] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[2] |

Precautionary Measures and Protocols

A proactive approach to safety is critical. The following precautionary statements (P-statements) are mandated for handling this compound and form the basis of a self-validating safety system.

Prevention

Adherence to these preventative measures is the first line of defense against exposure.

-

P261: Avoid breathing dust, fume, gas, mist, vapors, or spray.[2][3]

-

P264: Wash hands and any exposed skin thoroughly after handling.[2][3]

-

P270: Do not eat, drink, or smoke when using this product.[3][4]

-

P280: Wear protective gloves, protective clothing, eye protection, and face protection.[3][4]

Response

In the event of an exposure, immediate and correct action is vital.

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.

-

P330: Rinse mouth.[3]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[2][3]

-

P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][4]

-

P362 + P364: Take off contaminated clothing and wash it before reuse.[3]

Detailed First-Aid Measures

Should an exposure occur despite precautions, the following steps must be taken immediately.

-

General Advice: If symptoms persist, consult a physician. Show this safety data sheet to the doctor in attendance.[5][6]

-

Inhalation: Move the individual to fresh air.[3][7] If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[6][7]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes.[5][6][7] If skin irritation persists, consult a physician.[5]

-

Eye Contact: Rinse cautiously and thoroughly with plenty of water for at least 15 minutes, also under the eyelids.[5][6] Remove contact lenses if present and easy to do.[3][4] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards.[5] Never give anything by mouth to an unconscious person.[6] Call a physician or poison control center immediately.

Firefighting and Accidental Release Protocols

Firefighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3][5][6][8]

-

Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[5][8]

-

Protective Equipment: As in any fire, wear a self-contained breathing apparatus (SCBA) with a full facepiece operated in pressure-demand or other positive pressure mode, and full protective gear.[3][5][8]

Accidental Release Measures

A systematic response to a spill is crucial to mitigate risks.

-

Personal Precautions: Use all required personal protective equipment (see Section 6). Ensure adequate ventilation and evacuate personnel to safe areas. Avoid breathing vapors, mist, or gas and prevent contact with the substance.[3][6][8]

-

Environmental Precautions: Prevent further leakage or spillage if it is safe to do so. The product should not be allowed to enter drains, water courses, or the soil.[3][6][8]

-

Containment and Cleanup: For spills, sweep up and shovel the material into a suitable, closed container for disposal.[5][8] Absorb solutions with an inert, non-combustible liquid-binding material (e.g., sand, diatomite, universal binders) and place in a designated container for disposal according to local regulations.[3]

Caption: Workflow for a chemical spill response.

Handling and Storage

The causality behind proper handling and storage is rooted in preventing degradation of the compound and minimizing exposure risk.

Safe Handling

-

Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[9][10] Safety shower and eye wash stations must be easily accessible.[3]

-

General Practices: Avoid the formation of dust and aerosols.[3][8][9] Avoid contact with skin, eyes, and clothing.[5][9] Handle in accordance with good industrial hygiene and safety practices.[8] Do not eat, drink, or smoke in work areas.[8] Wash hands before breaks and immediately after handling the product.[8]

Conditions for Safe Storage

-

Temperature: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][5][8] Recommended storage temperature is 2-8°C.[2][11]

-

Conditions to Avoid: Keep away from heat, sparks, and open flames.[10]

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[5][10]

Exposure Controls and Personal Protection

A multi-layered approach to personal protection is necessary.

Table 2: Personal Protective Equipment (PPE) Recommendations

| Protection Type | Standard | Rationale and Specifications |

|---|---|---|

| Eye/Face Protection | EN166 (EU) or 29 CFR 1910.133 (US) | Wear safety glasses with side-shields or goggles.[3][5][8] Use a face shield if there is a splash hazard. |

| Hand Protection | EN374 (EU) | Wear appropriate chemical-resistant gloves (e.g., Nitrile rubber).[3][6][8] Gloves must be inspected prior to use, and proper glove removal technique must be followed.[6] |

| Skin and Body Protection | N/A | Wear impervious, long-sleeved clothing or a lab coat to prevent skin exposure.[3][8] |

| Respiratory Protection | NIOSH (US) or EN 149 (EU) | If engineering controls are insufficient or for emergency use, a suitable respirator is required.[3] Use only in a chemical fume hood.[10] |

References

-

tert-Butyl N-(4-hydroxybutyl)carbamate. PubChem. [Link]

-

This compound. LabSolutions. [Link]

-

MSDS of tert-Butyl (1-hydroxy-3-methylbutan-2-yl)carbamate. (2025, October 27). Capot Chemical. [Link]

-

CAS#:146514-31-0 | tert-Butyl (4-hydroxybutan-2-yl)carbamate. (2025, August 25). Chemsrc. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. tert-Butyl (S)-(4-hydroxybutan-2-yl)carbamate | 106539-36-0 [sigmaaldrich.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. tert-Butyl [(2S,3R)-3-Hydroxy-4-(isobutylamino)-1-phenylbutan-2-yl]carbamate | 160232-08-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. fishersci.com [fishersci.com]

- 6. capotchem.com [capotchem.com]

- 7. echemi.com [echemi.com]

- 8. fishersci.co.uk [fishersci.co.uk]

- 9. static.cymitquimica.com [static.cymitquimica.com]

- 10. CAS#:146514-31-0 | tert-Butyl (4-hydroxybutan-2-yl)carbamate | Chemsrc [chemsrc.com]

- 11. labsolu.ca [labsolu.ca]

Commercial availability of (R)-tert-Butyl (4-hydroxybutan-2-yl)carbamate

An In-depth Technical Guide to (R)-tert-Butyl (4-hydroxybutan-2-yl)carbamate for Advanced Research & Development

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of this compound, a critical chiral building block for researchers, medicinal chemists, and process development scientists. We will delve into its commercial availability, key chemical properties, and its strategic role in complex organic synthesis, particularly within the pharmaceutical industry.

Introduction: The Strategic Importance of a Chiral Intermediate

This compound (CAS No. 167216-17-3) is a high-value chiral molecule widely utilized in the synthesis of complex organic compounds.[1][2] Its structure incorporates two key functionalities that make it an invaluable asset in multi-step synthesis:

-

A Chiral Center: The stereochemistry at the C2 position is crucial for building enantiomerically pure final products, a fundamental requirement in modern drug development to ensure target specificity and minimize off-target effects.

-

Orthogonal Protecting Groups: The molecule features a primary alcohol and a Boc-protected secondary amine. The tert-butoxycarbonyl (Boc) group is a robust protecting group for the amine, stable under a wide range of reaction conditions but readily removable under acidic conditions. This allows for selective reaction at the primary hydroxyl group without affecting the amine, providing essential chemo-selectivity for synthetic chemists.

This combination of chirality and functional group differentiation makes it a sought-after intermediate in the synthesis of various biologically active molecules.

Compound Identification and Physicochemical Properties

Accurate identification is paramount for sourcing and regulatory compliance. The key identifiers and properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 167216-17-3 | [1][2][3][4] |

| Molecular Formula | C₉H₁₉NO₃ | [1][2][3] |

| Molecular Weight | 189.25 g/mol | [1][2][3] |

| IUPAC Name | tert-butyl N-[(2R)-4-hydroxybutan-2-yl]carbamate | [1] |

| Synonyms | Boc-(R)-3-aminobutan-1-ol, (R)-N-Boc-3-aminobutan-1-ol | [1] |

| Purity (Typical) | 97% to >99% | [3][4] |

| Storage Conditions | Sealed in a dry environment, typically at 2-8°C | [2][5] |

| InChI Key | JSZOAOLSEKSNTD-SSDOTTSWSA-N | [1] |

Commercial Availability and Sourcing

This compound is readily available from a range of specialized chemical suppliers catering to the research and bulk manufacturing sectors. The compound is typically offered in various grades and quantities, from milligrams for initial screening to kilograms for pilot-scale synthesis.

Key Commercial Suppliers:

-

Benchchem: Offers the compound for research purposes.[1]

-

BLDpharm: Provides the product with options for cold-chain transportation, indicating a focus on maintaining product integrity.[2]

-

LabSolutions: Supplies the compound with a typical purity of 97%.[3]

-

Shanghai Joiny Pharmaceutical Co., LTD: A China-based manufacturer that can supply the material in kilogram quantities with purities around 98%.[4]

-

AbacipharmTech: A global chemical supplier that lists the product in its catalog.[6]

Considerations for Procurement:

For research and development, purity is a critical parameter. High-purity grades, sometimes reaching up to 99.999%, are available for applications where trace impurities could interfere with sensitive downstream processes.[1] When sourcing, it is essential to request a Certificate of Analysis (CoA) to verify purity, identity (typically via ¹H NMR and Mass Spectrometry), and enantiomeric excess (ee), which is crucial for chiral compounds.

Role in Synthetic Chemistry: A Practical Workflow

The primary application of this molecule is as a versatile intermediate. The Boc-protected amine allows for the hydroxyl group to be modified through various reactions, such as oxidation to an aldehyde or carboxylic acid, or conversion to a leaving group for nucleophilic substitution.

Below is a conceptual workflow illustrating the strategic use of this compound in a synthetic pathway.

Caption: Synthetic workflow using the title compound.

Experimental Protocol: Handling and Use in a Coupling Reaction

This section provides a standardized, self-validating protocol for the use of this compound. The causality behind each step is explained to ensure reproducibility and safety.

Objective: To prepare a stock solution and utilize it in a representative chemical modification (oxidation).

Materials:

-

This compound (CAS: 167216-17-3)

-

Anhydrous Dichloromethane (DCM)

-

Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP)

-

Inert gas (Argon or Nitrogen)

-

Glassware (oven-dried)

Protocol:

-

Preparation of Stock Solution (Self-Validating System):

-

Step 1.1: Under an inert atmosphere, accurately weigh 189.25 mg (1.0 mmol) of this compound. Causality: An inert atmosphere prevents the introduction of atmospheric moisture, which can interfere with many organic reagents.

-

Step 1.2: Dissolve the compound in 10.0 mL of anhydrous DCM to create a 0.1 M stock solution. Ensure complete dissolution. Causality: Using an anhydrous solvent is critical as the intended oxidizing agents are water-sensitive. A standardized concentration simplifies stoichiometric calculations for subsequent reactions.

-

Step 1.3: Seal the solution under the inert atmosphere. This stock solution is now ready for use.

-

-

Oxidation of the Primary Alcohol (Exemplary Reaction):

-

Step 2.1: In a separate oven-dried flask under an inert atmosphere, add 1.1 mmol of the chosen oxidizing agent (e.g., PCC or DMP). Causality: Using a slight excess (1.1 equivalents) of the oxidizing agent helps to drive the reaction to completion.

-

Step 2.2: Add anhydrous DCM (e.g., 10 mL) to the oxidizing agent and stir to form a suspension or solution.

-

Step 2.3: Slowly add the 10.0 mL (1.0 mmol) of the prepared stock solution to the reaction mixture at 0°C. Causality: A slow addition rate and reduced temperature help to control the reaction exotherm and minimize potential side reactions.

-

Step 2.4: Monitor the reaction progress using Thin Layer Chromatography (TLC). Causality: TLC provides a rapid and effective way to determine when the starting material has been fully consumed, preventing over-reaction or unnecessary reaction time.

-

Step 2.5: Upon completion, proceed with a standard aqueous workup and purification (e.g., column chromatography) to isolate the desired aldehyde product.

-

Conclusion

This compound is a commercially accessible and highly valuable chiral building block. Its unique structural features provide synthetic chemists with a reliable tool for constructing complex, enantiomerically pure molecules. Understanding its properties, sourcing channels, and proper handling is fundamental to leveraging its full potential in pharmaceutical research and beyond. The availability from multiple suppliers ensures a stable supply chain for both small-scale research and larger-scale development projects.

References

- Benchchem, "(R)-tert-Butyl (4-hydroxybutan-2-yl)

- BLDpharm, "(R)-tert-Butyl (4-hydroxybutan-2-yl)

- LabSolutions, "(R)-tert-Butyl (4-hydroxybutan-2-yl)

- ChemicalBook, "(R)-tert-Butyl (4-hydroxybutan-2-yl)

- AbacipharmTech, "(R)-tert-Butyl (4-hydroxybutan-2-yl)

- Sigma-Aldrich, "tert-Butyl (S)-(4-hydroxybutan-2-yl)

Sources

- 1. benchchem.com [benchchem.com]

- 2. 167216-17-3|this compound|BLD Pharm [bldpharm.com]

- 3. labsolu.ca [labsolu.ca]

- 4. This compound | China | Manufacturer | Shanghai Joiny Pharmaceutical Co.,LTD [m.chemicalbook.com]

- 5. tert-Butyl (S)-(4-hydroxybutan-2-yl)carbamate | 106539-36-0 [sigmaaldrich.com]

- 6. Inquiry Product - this compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

Boc-protected (R)-4-amino-2-butanol synthesis

An In-Depth Technical Guide to the Synthesis of Boc-Protected (R)-4-Amino-2-Butanol

Audience: Researchers, Scientists, and Drug Development Professionals From the Desk of the Senior Application Scientist

Abstract

(R)-4-(tert-butoxycarbonylamino)-2-butanol is a chiral building block of significant value in medicinal chemistry, serving as a key intermediate in the synthesis of numerous pharmaceutical agents. Its stereodefined structure, featuring both a protected amine and a reactive alcohol, makes it an indispensable component for constructing complex molecular architectures. This guide provides a comprehensive, in-depth exploration of a robust and widely adopted synthetic route starting from the inexpensive and readily available chiral pool precursor, L-aspartic acid. We will dissect each critical transformation—diesterification, selective reduction, and N-protection—elucidating the mechanistic rationale behind procedural choices and offering field-proven insights for optimization and scalability. This document is designed to be a self-validating resource, grounding every protocol in established chemical principles to empower researchers in the reliable and efficient synthesis of this vital compound.

The Strategic Importance of (R)-4-Amino-2-Butanol Derivatives

In the landscape of modern drug discovery, chirality is a paramount consideration. The specific three-dimensional arrangement of atoms in a molecule often dictates its biological activity, with one enantiomer frequently exhibiting the desired therapeutic effect while the other may be inactive or even detrimental. Chiral amino alcohols are a privileged motif found in a plethora of biologically active molecules and pharmaceutical drugs.[][2][3]